REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([F:10])[CH:9]=1)[NH2:6].O[CH2:12][CH:13]([CH2:15]O)O.[N+]([C:20]1[CH:25]=CC=C[CH:21]=1)([O-])=O.S(=O)(=O)(O)O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[Br:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:5]2[C:4]=1[CH:12]=[CH:13][CH:15]=[N:6]2.[Br:2][C:3]1[CH:4]=[C:5]2[C:7]([CH:21]=[CH:20][CH:25]=[N:6]2)=[C:8]([F:10])[CH:9]=1 |f:0.1,5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(N)C=C(C1)F
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
iron (II) sulfate heptahydrate
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
set at 80° C.
|
Type
|
EXTRACTION
|
Details
|
followed by basification with 12N NaOH and extraction with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=NC2=CC(=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C=CC=NC2=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:4]=[C:5]([CH:7]=[C:8]([F:10])[CH:9]=1)[NH2:6].O[CH2:12][CH:13]([CH2:15]O)O.[N+]([C:20]1[CH:25]=CC=C[CH:21]=1)([O-])=O.S(=O)(=O)(O)O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[Br:2][C:3]1[CH:9]=[C:8]([F:10])[CH:7]=[C:5]2[C:4]=1[CH:12]=[CH:13][CH:15]=[N:6]2.[Br:2][C:3]1[CH:4]=[C:5]2[C:7]([CH:21]=[CH:20][CH:25]=[N:6]2)=[C:8]([F:10])[CH:9]=1 |f:0.1,5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC=1C=C(N)C=C(C1)F
|
Name
|
|
Quantity
|
1.9 mL
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
iron (II) sulfate heptahydrate
|
Quantity
|
0.23 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was placed in an oil bath
|
Type
|
CUSTOM
|
Details
|
set at 80° C.
|
Type
|
EXTRACTION
|
Details
|
followed by basification with 12N NaOH and extraction with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was collected
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification by flash chromatography (silica, 50:50 ethyl acetate/hexane)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C2C=CC=NC2=CC(=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C=CC=NC2=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.03 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |